3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Description
3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and carboxylic acid groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H28N2O7 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C25H28N2O7/c1-13(2)12-25(24(31)32)20-19(21(26-25)15-11-14(33-3)9-10-17(15)28)22(29)27(23(20)30)16-7-5-6-8-18(16)34-4/h5-11,13,19-21,26,28H,12H2,1-4H3,(H,31,32) |
InChI Key |
GMOYMGBNMQFJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)C4=CC=CC=C4OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrole ring, introduction of the substituents, and functional group modifications. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis or a similar cyclization reaction.
Introduction of Substituents: Functional groups such as hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Functional Group Modifications: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: Methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of hydroxyl and methoxy groups can enhance the compound’s ability to interact with biological targets.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects. The carboxylic acid group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, compounds with similar structures can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. The hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues, while the carboxylic acid group can participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-HYDROXY-5-METHOXYPHENYL)-5-(2-METHOXYPHENYL)-1-(2-METHYLPROPYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID: can be compared with other pyrrole-based compounds that feature similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
